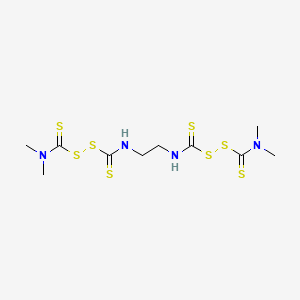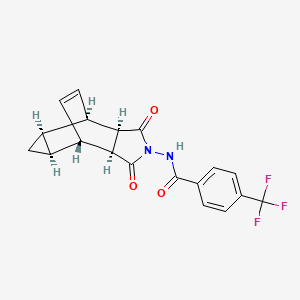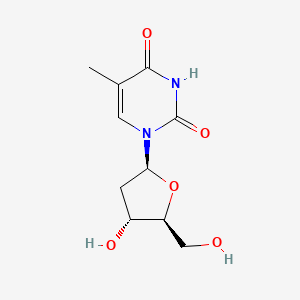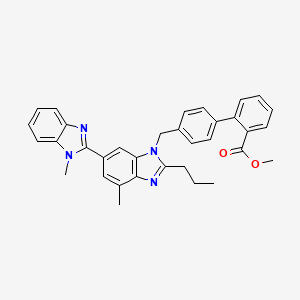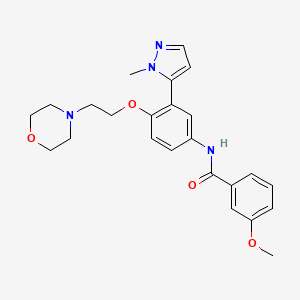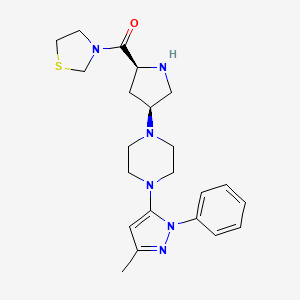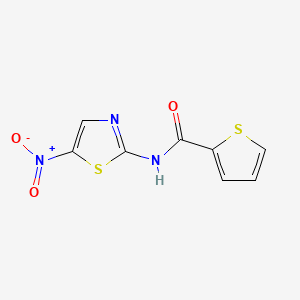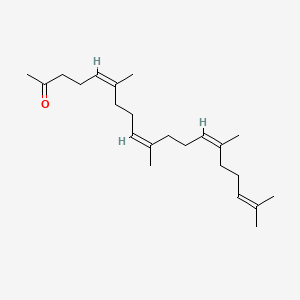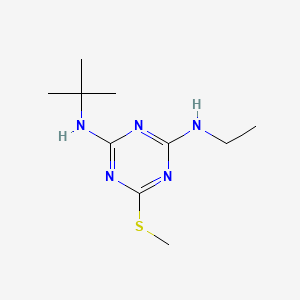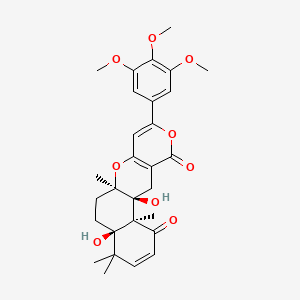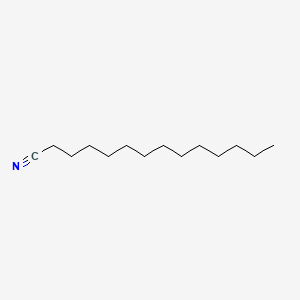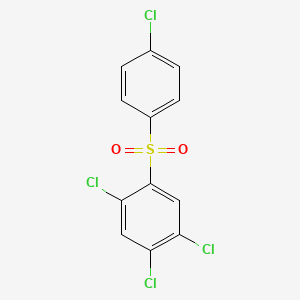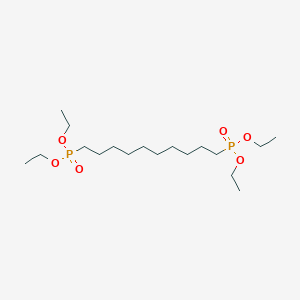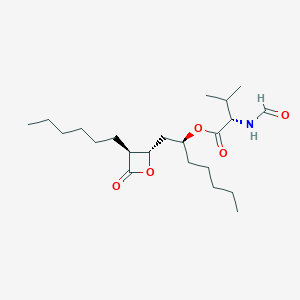
Valilactone
Vue d'ensemble
Description
Valilactone is a natural product found in Streptomyces . It has the molecular formula C22H39NO5 and a molecular weight of 397.5 g/mol . It is a potent and effective inhibitor of esterase .
Synthesis Analysis
Valilactone has been synthesized using various methods. One approach involves the tandem Mukaiyama aldol-lactonization (TMAL) process as a key step . This process allows for facile modification of the alpha-side chain . Another method uses Crimmins aldolization to establish the two key stereogenic centers and a hydroxyl group activation (HGA) protocol to construct the anti α,β-disubstituted β-lactone from the corresponding syn aldol .Molecular Structure Analysis
The molecular structure of Valilactone includes several key features. It has a complex structure with multiple stereocenters . The InChIKey for Valilactone is WWGVIIVMPMBQFV-MUGJNUQGSA-N .Chemical Reactions Analysis
The synthesis of Valilactone involves several chemical reactions. The tandem Mukaiyama aldol-lactonization (TMAL) process is a key step in its synthesis . This process allows for facile modification of the alpha-side chain . Other reactions involved in the synthesis of Valilactone include cuprate addition and olefin metathesis .Physical And Chemical Properties Analysis
Valilactone has a molecular weight of 397.5 g/mol . It has a complex structure with multiple stereocenters . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 6.4 .Applications De Recherche Scientifique
Valilactone as an Esterase Inhibitor
Valilactone has been identified as an effective inhibitor of esterase. It was initially discovered during a screening for esterase inhibitors among various strains of soil actinomycetes. This compound, isolated from the strain MG147-CF2, exhibits distinct characteristics in that it does not affect immune responses, unlike some other esterase inhibitors. Its isolation and characterization highlight its potential in modulating esterase activity without influencing immune functions (Kitahara et al., 1978).
Synthesis and Structural Studies
The synthesis of Valilactone has been an area of interest, with research focusing on developing concise and efficient methods. A study by Bates et al. (1991) reports a stereoselective preparation of a π-allyltricarbonyliron lactone complex that was effectively transformed into Valilactone. This synthesis approach contributes to a deeper understanding of the structural aspects of Valilactone and its potential applications in biochemical research (Bates et al., 1991).
Inhibitor of Fatty Acid Synthase
Valilactone has been investigated as a natural product inhibitor of the thioesterase domain of fatty acid synthase. Research suggests that it, along with other beta-lactone inhibitors, can be effective in inhibiting fatty acid synthase. This property makes Valilactone a compound of interest in the study of tumor cell growth and survival, considering the essential role of fatty acid synthase in these processes (Richardson et al., 2008).
Asymmetric Synthesis
Valilactone's role in asymmetric synthesis has also been explored. Mineeva (2013) developed a simple and efficient asymmetric synthesis method for the cyclic scaffold of Valilactone. This method is crucial in understanding the chemical synthesis of Valilactone and its derivatives, which are significant in the study of enzyme inhibitors and potential pharmaceutical applications (Mineeva, 2013).
Propriétés
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl] (2S)-2-formamido-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO5/c1-5-7-9-11-13-18-19(28-21(18)25)14-17(12-10-8-6-2)27-22(26)20(16(3)4)23-15-24/h15-20H,5-14H2,1-4H3,(H,23,24)/t17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGVIIVMPMBQFV-MUGJNUQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(OC1=O)CC(CCCCC)OC(=O)C(C(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]1[C@@H](OC1=O)C[C@H](CCCCC)OC(=O)[C@H](C(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921027 | |
| Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valilactone | |
CAS RN |
113276-96-3 | |
| Record name | Valilactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113276-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valilactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113276963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B1682732.png)
